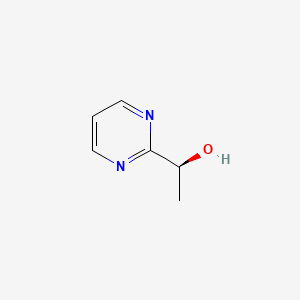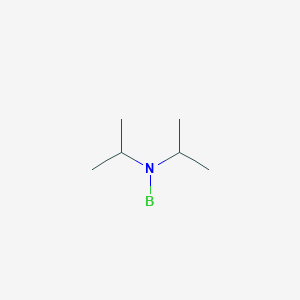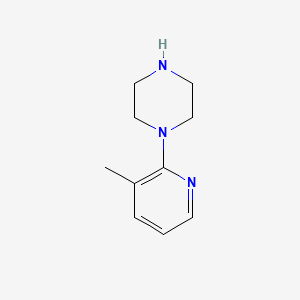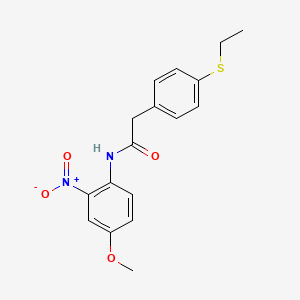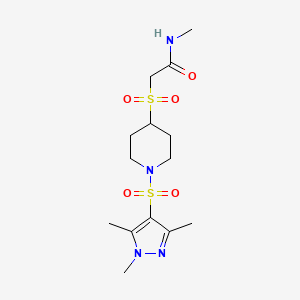
N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C14H24N4O5S2 and its molecular weight is 392.49. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Research
Compounds with the 1,3,5-triazine structure have been shown to possess antitumor properties. For instance, hexamethylmelamine (HMM) is used clinically to treat lung, breast, and ovarian cancer due to its antitumor properties . Given the structural similarity, the compound may be investigated for its potential efficacy in cancer treatment protocols.
Antimicrobial Activity
The 1,3,5-triazine core is also associated with antimicrobial properties. This suggests that our compound could be developed into a new class of antimicrobials, which could be particularly useful in the fight against antibiotic-resistant strains of bacteria .
Drug Development
The sulfonyl and acetamide groups present in the compound are often seen in drugs that exhibit a wide range of biological activities. This indicates that the compound could serve as a precursor or a scaffold in the development of new therapeutic agents .
Agricultural Chemistry
1,3,5-Triazine derivatives are known for their use in the production of herbicides. The compound’s structure could be modified to enhance its selectivity and potency as an agricultural chemical, providing a new tool for crop protection .
Polymer Photostabilizers
Some 1,3,5-triazines display properties that make them suitable as polymer photostabilizers. The compound could be explored for its ability to protect polymers from degradation caused by UV light, extending the life of plastic materials .
Aromatase Inhibitory Activity
Recent studies have found significant aromatase inhibitory activity in certain 1,3,5-triazines. This could mean that our compound might be used in the treatment of hormone-sensitive cancers, such as certain types of breast cancer .
Neurological Disorders
Given the presence of a piperidinyl sulfonyl moiety, the compound could be investigated for its potential activity as a corticotrophin-releasing factor 1 receptor antagonist. This could have implications for the treatment of neurological disorders such as depression and anxiety .
Gastrointestinal Protection
1,3,5-Triazine derivatives have shown activity against leukotriene C4 (LTC4) antagonist, which has a protective effect on HCl-ethanol-induced gastric lesions. This suggests a possible application of the compound in protecting the gastrointestinal tract from ulcers and other lesions .
Propiedades
IUPAC Name |
N-methyl-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O5S2/c1-10-14(11(2)17(4)16-10)25(22,23)18-7-5-12(6-8-18)24(20,21)9-13(19)15-3/h12H,5-9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDQXSKHQBHGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)
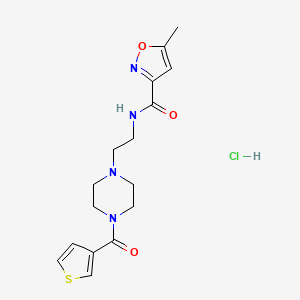
![4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2863981.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863982.png)
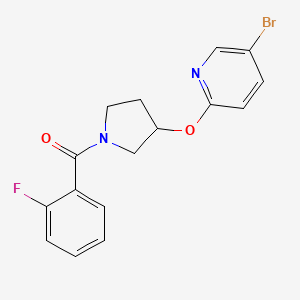

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2863988.png)
